molecular formula C23H24FN3O2S B2689639 N-cyclopentyl-2-((5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)acetamide CAS No. 901258-14-8

N-cyclopentyl-2-((5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)acetamide

Cat. No. B2689639
CAS RN: 901258-14-8
M. Wt: 425.52
InChI Key: KQCUPRCEXCPBCF-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24FN3O2S and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized various derivatives of imidazothiadiazole, closely related to the mentioned compound, and evaluated their cytotoxic activities against different cancer cell lines. These studies found that certain derivatives exhibited significant cytotoxic effects, suggesting potential for anticancer applications. The structural and spectral features of these compounds were also investigated using DFT calculations, providing insights into their chemical reactivity descriptors (Abu-Melha, 2021).

Structure-Activity Relationships in Drug Design

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have led to the synthesis of various heterocyclic analogues, including imidazole derivatives. These studies aim to improve metabolic stability and enhance the efficacy of therapeutic agents against cancer, revealing the potential of such compounds in drug design (Stec et al., 2011).

Antitumor Activity and Molecular Docking

New derivatives bearing different heterocyclic rings have been synthesized and screened for their potential antitumor activity. Molecular docking studies complement these investigations by predicting the binding efficacy of these compounds to target proteins, helping to elucidate their mechanisms of action and potential as anticancer agents (Yurttaş et al., 2015).

Imaging Applications

The synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives demonstrates the utility of these compounds in developing new potential PET tracers for imaging specific enzymes. These applications highlight the role of such derivatives in advancing diagnostic imaging techniques (Gao et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Research has also focused on the synthesis and biological evaluation of derivatives as potential antimicrobial and anti-inflammatory agents. These studies explore the therapeutic potential of these compounds in treating infections and inflammatory conditions, contributing to the development of new treatments (Thabet et al., 2011).

properties

IUPAC Name

N-cyclopentyl-2-[[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S/c1-29-19-12-8-16(9-13-19)22-26-21(15-6-10-17(24)11-7-15)23(27-22)30-14-20(28)25-18-4-2-3-5-18/h6-13,18H,2-5,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCUPRCEXCPBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.